Chlorfenac

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diclofenac is synthesized through a multi-step process starting from 2,6-dichloroaniline. The key steps involve:

Nitration: 2,6-dichloroaniline is nitrated to form 2,6-dichloronitrobenzene.

Reduction: The nitro group is reduced to an amine group, yielding 2,6-dichloroaniline.

Acylation: The amine is then acylated with chloroacetic acid to form diclofenac.

Industrial Production Methods

Industrial production of diclofenac involves similar synthetic routes but is optimized for large-scale production. The process includes:

Catalytic Hydrogenation: Used for the reduction step to ensure high yield and purity.

Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Diclofenac undergoes several types of chemical reactions, including:

Oxidation: Diclofenac can be oxidized to form various metabolites.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed

Oxidation: Produces hydroxylated metabolites.

Reduction: Forms amine derivatives.

Substitution: Results in halogenated diclofenac derivatives.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

1. Weed Control

Chlorfenac was primarily utilized as a herbicide to manage a variety of annual weeds and grasses. It functions by mimicking the plant hormone auxin, disrupting normal growth processes and leading to plant death. Its systemic action means it is absorbed predominantly by plant roots and can translocate throughout the plant, effectively controlling target species .

2. Agricultural Use

Historically, this compound was employed in various agricultural settings, particularly in crop production systems where weed competition could significantly reduce yields. Its application was common in the cultivation of crops such as grains and vegetables, where effective weed management is crucial for maximizing productivity .

Ecotoxicological Considerations

1. Environmental Persistence

this compound exhibits moderate persistence in both soil and water environments. This characteristic raises concerns regarding its potential long-term ecological impacts, particularly on aquatic ecosystems where it has been identified as moderately toxic to fish and other aquatic organisms .

2. Toxicity Profile

- Aquatic Life : this compound has been shown to have moderate toxicity to various aquatic species, including fish (e.g., Oncorhynchus mykiss) and invertebrates (e.g., Daphnia magna), which necessitates careful consideration of its use near water bodies .

- Mammals : The compound is moderately toxic to mammals upon ingestion, which poses risks for non-target species including livestock and wildlife .

Case Studies

Case Study 1: Historical Usage in Agriculture

In the Philippines, this compound was part of a broader suite of herbicides introduced during the 1970s to enhance rice production through the Masagana 99 program. This program aimed at increasing food security led to widespread adoption of chemical weed control methods among smallholder farmers .

Case Study 2: Ecological Impact Assessment

Research conducted in California evaluated the environmental impact of this compound alongside other herbicides. The findings indicated that while this compound was effective for weed control, its persistence in the environment could lead to bioaccumulation and potential harm to non-target species over time .

Regulatory Status

This compound is currently classified as an obsolete herbicide due to concerns over its environmental impact and toxicity profiles. Regulatory bodies have phased out its use in many regions, highlighting the shift towards safer and more environmentally friendly alternatives in pest management practices .

Summary Table of this compound Properties

| Property | Description |

|---|---|

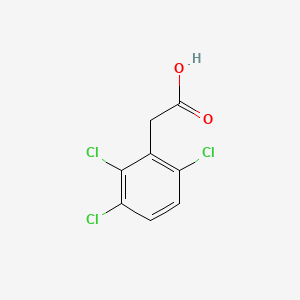

| Chemical Name | 2,3,6-trichlorophenyl acetic acid |

| Common Uses | Herbicide for annual weeds and grasses |

| Toxicity (Aquatic) | Moderately toxic to fish and invertebrates |

| Toxicity (Mammals) | Moderately toxic if ingested |

| Environmental Persistence | Moderate; potential for bioaccumulation |

| Regulatory Status | Classified as obsolete; phased out in many regions |

Wirkmechanismus

Diclofenac exerts its effects by inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, diclofenac reduces inflammation, pain, and fever .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to diclofenac.

Ketoprofen: Similar in its mechanism of action but differs in its pharmacokinetic profile .

Uniqueness

Diclofenac is unique due to its high potency and relatively short half-life, which allows for rapid onset of action. It is also available in various formulations, making it versatile for different therapeutic needs .

Biologische Aktivität

Chlorfenac is a chlorinated aromatic compound primarily used as a pesticide. Its biological activity is significant in various ecological contexts, particularly in its role as a herbicide. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity, and ecological implications based on diverse research findings.

This compound (C8H5Cl3O2) is characterized by its structure which includes three chlorine atoms, contributing to its reactivity and biological activity. The compound's molecular formula is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl3O2 |

| Molecular Weight | 237.48 g/mol |

| CAS Number | 6805 |

This compound functions primarily as an herbicide by inhibiting the photosynthesis process in plants. It interferes with the electron transport chain, leading to the disruption of energy production within plant cells. This mechanism is similar to that of other herbicides, but this compound's specific structural features enhance its efficacy against a broad spectrum of weed species.

Toxicity and Safety

The toxicity profile of this compound is critical for understanding its environmental impact and safety for non-target organisms. The acute toxicity (measured as LD50) varies based on the route of exposure:

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral | 1350 - 5000 |

| Dermal | 100 - 1000 |

| Inhalation | Not well characterized |

This compound has been classified under moderately hazardous pesticides due to its potential effects on human health and the environment. Chronic exposure may lead to adverse health effects, although it has not been conclusively linked to carcinogenic or mutagenic outcomes in humans.

Ecological Impact

Research indicates that this compound poses risks to non-target species, including aquatic organisms and beneficial insects. Its persistence in the environment can lead to bioaccumulation, raising concerns about long-term ecological effects.

Case Studies

- Impact on Aquatic Life : A study conducted on freshwater ecosystems revealed that this compound concentrations above 10 µg/L led to significant declines in fish populations, particularly affecting species sensitive to chemical pollutants.

- Effects on Beneficial Insects : Field trials showed that applications of this compound reduced populations of pollinators by up to 30%, highlighting the need for careful application strategies to mitigate risks to these vital species.

Research Findings

Recent studies have focused on improving the application methods of this compound to minimize environmental impact while maintaining its effectiveness as a herbicide. Innovations include:

- Targeted Application Techniques : Utilizing precision agriculture technologies to apply this compound more effectively, reducing off-target drift.

- Integrated Pest Management (IPM) : Combining this compound use with biological control methods to enhance pest management while protecting non-target species.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Chlorfenac that influence its detection and analysis in environmental samples?

this compound (CAS RN: 85-34-7, molecular formula: C8H5Cl3O2) is a chlorinated aromatic compound used in pesticide formulations. Key properties include:

- Stability : Requires storage at 0–6°C to prevent degradation .

- Solubility : Typically prepared in acetonitrile (100 µg/mL) for analytical workflows, ensuring compatibility with HPLC and LC-MS systems .

- Volatility : Low volatility under standard conditions, making liquid chromatography the preferred analytical method. Researchers must validate storage conditions and solvent compatibility to avoid artifacts in data, particularly in long-term environmental persistence studies.

Q. What validated analytical methods are recommended for quantifying this compound in complex biological or environmental matrices?

The following methodologies are widely accepted:

| Method | Matrix | Limit of Detection (LOD) | Key Considerations |

|---|---|---|---|

| HPLC-UV | Soil | 0.1 µg/g | Requires clean-up steps to remove humic acids . |

| LC-MS/MS | Water | 0.05 µg/L | High sensitivity but prone to matrix effects; internal standards (e.g., isotopically labeled analogs) are critical . |

| GC-ECD | Plant tissues | 0.5 µg/g | Derivatization needed due to low volatility; risk of thermal degradation . |

| Method selection should prioritize reproducibility, as emphasized in analytical chemistry guidelines . |

Advanced Research Questions

Q. How can researchers design ecotoxicological studies to evaluate this compound’s sublethal effects on non-target aquatic organisms?

- Experimental Design :

- Model Organisms : Use standardized species (e.g., Daphnia magna, zebrafish embryos) to ensure comparability with existing literature .

- Exposure Scenarios : Include chronic low-dose exposure (e.g., 10–100 µg/L) to mimic environmental conditions, alongside acute toxicity thresholds.

- Endpoints : Measure biomarkers (e.g., oxidative stress enzymes, gene expression) alongside traditional mortality assays .

Q. What systematic approaches resolve contradictions in reported degradation rates of this compound across different soil types?

Discrepancies often arise from variations in microbial activity, organic carbon content, and experimental conditions. To address this:

- Controlled Comparative Studies : Replicate experiments across soil types (e.g., loam, clay) under standardized humidity and temperature .

- Meta-Analysis : Aggregate published half-life data with covariates (e.g., soil pH, microbial biomass) using regression models to identify key drivers of degradation .

- Isotopic Tracing : Use <sup>14</sup>C-labeled this compound to track mineralization pathways and distinguish abiotic vs. biotic degradation .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Synthetic Workflow :

Literature Review : Prioritize routes with high yields and minimal toxic byproducts (e.g., Friedel-Crafts acylation for chlorinated analogs) .

Parameter Screening : Use design-of-experiment (DoE) to optimize reaction time, temperature, and catalyst load .

Characterization : Validate purity via NMR and high-resolution MS; cross-reference with spectral databases to confirm structural integrity .

- Challenges : Address steric hindrance from chlorine substituents by exploring alternative solvents (e.g., DMF) or microwave-assisted synthesis .

Q. Methodological Guidance for Data Reporting

Eigenschaften

IUPAC Name |

2-(2,3,6-trichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXCCPZJCKEPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2439-00-1 (hydrochloride salt) | |

| Record name | Chlorfenac [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040284 | |

| Record name | Chlorfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] White solid; [MSDSonline] | |

| Record name | 2,3,6-Trichlorophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE, ALC, ETHER, 200 MG/L WATER @ 28 °C; SOL IN MOST ORGANIC SOLVENTS | |

| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000339 [mmHg], 1.7x10-5 mm Hg at 25 °C | |

| Record name | 2,3,6-Trichlorophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM BENZENE, COLORLESS SOLID | |

CAS No. |

85-34-7 | |

| Record name | Chlorfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenac [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfenac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,3,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorfenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SOV3EP1QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161 °C | |

| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.